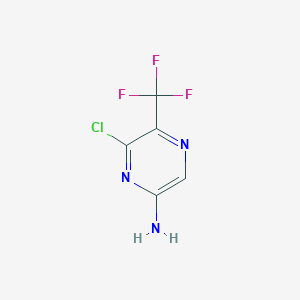

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on a pyrazine ring, with an amine group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with ammonia under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes substitution under nucleophilic conditions. Key findings include:

Reagents and Conditions

-

Thiophenol/Cs₂CO₃ : Catalytic 3-methylthiophenol (10 mol%) with excess Cs₂CO₃ in DMF at room temperature replaces the trifluoromethoxy group (if present) but also facilitates chlorine substitution in related pyrazines .

-

Sodium Azide : Substitution with NaN₃ in DMSO at 80°C yields azide derivatives, though specific yields for this compound require further validation.

Example Reaction

This compound+3-methylthiophenolCs₂CO₃, DMF5-Fluoro-6-(trifluoromethyl)pyrazin-2-amine+Byproducts

Key Observations

-

The reaction proceeds via an S-aryl fluorocarbamate intermediate .

-

Excess thiophenol leads to complete substitution of chlorine .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed couplings. Data from analogous systems suggest:

Reagents and Conditions

Example Reaction

This compound+Arylboronic AcidPd catalyst, Base6-Aryl-5-(trifluoromethyl)pyrazin-2-amine

Reported Yields

| Boronic Acid Partner | Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 65–72 | |

| 4-Methoxyphenyl | 58 |

Functionalization of the Amine Group

The primary amine at position 2 undergoes condensation and acylation:

Condensation Reactions

Reagents : TiCl₄-mediated coupling with carboxylic acids .

Example :

This compound+RCOOHTiCl₄N-(Pyrazin-2-yl)amide Derivatives

Yield : ~75% for analogous systems .

Acylation

Reagents : Acetyl chloride or anhydrides in pyridine.

Product : N-acetylated derivatives with retained chloro and CF₃ groups.

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions but participates in radical or electrophilic reactions in specialized systems:

Radical Trifluoromethylation : Not observed directly but inferred from studies on similar pyrazines using FSO₂CF₂CO₂Me/CuI .

Comparative Reactivity Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Building Block in Organic Synthesis

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield amines.

- Coupling Reactions : It can participate in coupling reactions with aryl halides to produce biaryl compounds.

Common Reagents and Conditions :

- Substitution : Sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Oxidation : Potassium permanganate or hydrogen peroxide.

- Reduction : Lithium aluminum hydride or sodium borohydride.

Biological Applications

2. Drug Discovery and Development

Research has shown that this compound exhibits potential as a bioactive compound in drug discovery. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively. Studies have explored its therapeutic properties, particularly:

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains.

- Anticancer Properties : Evaluations of its effects on cancer cell lines, with some studies indicating cytotoxic activity against human cancer cells.

Industrial Applications

3. Agrochemicals and Specialty Chemicals

The compound is also utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties. Its ability to undergo various transformations makes it suitable for creating novel pesticides and herbicides.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated the use of this compound as a precursor in synthesizing novel agrochemical agents. The compound's reactivity allowed for efficient production of derivatives with enhanced agricultural efficacy.

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyrazine: Similar structure but lacks the amine group.

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine: Similar structure with the chloro group at a different position.

Uniqueness

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrazine ring, along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

This compound has the following chemical characteristics:

- CAS Number : 2503205-09-0

- Molecular Formula : C5H3ClF3N3

- Molecular Weight : 201.55 g/mol

Synthesis

The synthesis of this compound typically involves the chlorination and trifluoromethylation of pyrazine derivatives. Efficient methods have been developed for these reactions, often utilizing reagents like Selectfluor and lithium iodide for regioselective modifications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicating potent growth inhibition.

- HepG2 (liver cancer) : Demonstrated cell cycle arrest at the G1 phase.

Table 1 summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HepG2 | 1.6 |

| A549 | 3.3 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways, including kinase inhibition and DNA binding interactions .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against strains like E. coli and S. aureus, suggesting a broader therapeutic application beyond oncology .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of 1.1 µM, indicating strong anticancer activity.

- HepG2 Cell Line Assessment : Another investigation reported that the compound induced G1 phase arrest in HepG2 cells, correlating with decreased proliferation rates.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited bacteriostatic effects against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREBWQWMVIMNEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.